molecular formula C17H19N7O B4463501 N-(3-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea

N-(3-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea

Cat. No. B4463501
M. Wt: 337.4 g/mol
InChI Key: JTUSFJRBYSQJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea, also known as MPPEU, is a chemical compound that has gained significant attention in the field of scientific research. MPPEU is a urea-based derivative that has been synthesized and studied for its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(3-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea is not fully understood. However, studies have shown that N-(3-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea inhibits the activity of several enzymes and signaling pathways that are involved in cancer cell growth and survival, including PI3K/Akt/mTOR, ERK1/2, and NF-κB pathways. N-(3-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea has also been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea has been shown to have several biochemical and physiological effects. Studies have shown that N-(3-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea inhibits the activity of several enzymes involved in cancer cell growth, including topoisomerase IIα and HDAC. N-(3-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea has also been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. In addition, N-(3-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea is its potent antiproliferative activity against various cancer cell lines. N-(3-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea has also been shown to have a favorable toxicity profile in preclinical studies. However, one of the limitations of N-(3-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route of N-(3-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea.

Future Directions

Several future directions for N-(3-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea research can be identified. One potential direction is to investigate the combination of N-(3-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea with other anticancer agents to enhance its antitumor activity. Another direction is to investigate the potential of N-(3-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea as a therapeutic agent for other diseases, such as inflammatory diseases and neurological disorders. Further studies are also needed to determine the optimal dosage and administration route of N-(3-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea in vivo. Overall, N-(3-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea has shown promising potential as an anticancer agent, and further research is needed to fully understand its pharmacological properties.

Scientific Research Applications

N-(3-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea has been studied for its potential pharmacological properties, particularly as an anticancer agent. Several studies have shown that N-(3-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea exhibits potent antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(3-methylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea has also been shown to induce apoptosis, inhibit angiogenesis, and inhibit cancer cell migration and invasion.

properties

IUPAC Name

1-(3-methylphenyl)-3-[2-[(6-pyrazol-1-ylpyridazin-3-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c1-13-4-2-5-14(12-13)21-17(25)19-10-9-18-15-6-7-16(23-22-15)24-11-3-8-20-24/h2-8,11-12H,9-10H2,1H3,(H,18,22)(H2,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUSFJRBYSQJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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